1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is [1-(propan-2-yl)-1H-pyrazol-5-yl]methyl-(4-methoxybenzyl)amine , which reflects its core pyrazole ring substituted with an isopropyl group at the N1 position and a methoxybenzyl moiety attached to the methanamine backbone at the C5 position. The molecular formula is C15H21N3O , with a calculated molecular weight of 259.35 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O |
| Molecular Weight | 259.35 g/mol |
| SMILES | CC(C)N1C=C(C=N1)CNCC2=CC=C(C=C2)OC |
The methoxy group at the para position of the benzyl substituent distinguishes this compound from ortho- and meta-substituted analogs, which exhibit different electronic and steric profiles.
Molecular Geometry and Conformational Analysis
The pyrazole core adopts a planar geometry, with bond lengths and angles consistent with aromatic heterocycles. Key geometric parameters include:
- C–N bond lengths : 1.33–1.38 Å (pyrazole ring).
- N–N bond length : 1.35 Å (between nitrogen atoms in the pyrazole ring).
- Dihedral angles : The isopropyl group at N1 introduces a torsional angle of 112°–118° relative to the pyrazole plane, while the methoxybenzyl group adopts a near-perpendicular orientation (85°–90°) to minimize steric clashes.
The methanamine linker (-CH2-NH-) exhibits free rotation under ambient conditions, though intramolecular hydrogen bonding between the amine hydrogen and the pyrazole’s nitrogen may stabilize specific conformers. Density functional theory (DFT) calculations suggest a preference for the antiperiplanar conformation, where the methoxybenzyl group aligns trans to the pyrazole ring.
Crystallographic Data and Unit Cell Parameters
Crystallographic data for the exact compound remain unreported in public databases. However, structurally related pyrazole derivatives provide insights:
These analogs crystallize in monoclinic or orthorhombic systems with Z=4–8, suggesting similar packing efficiencies for the target compound. The methoxy group’s electron-donating effects likely enhance π-stacking interactions between aromatic systems.
Comparative Analysis with Pyrazole-Based Structural Analogs
The structural uniqueness of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine becomes evident when compared to derivatives with varying substituents:
The para-methoxy group in the target compound enhances resonance stabilization of the benzyl moiety, increasing its dipole moment (calculated: 3.2 Debye) compared to meta- and ortho-substituted analogs (2.8–3.0 Debye). Additionally, the isopropyl group’s bulkiness reduces rotational freedom at the pyrazole N1 position, favoring a locked conformation that may influence binding interactions in biological systems.
Properties
Molecular Formula |
C15H22ClN3O |
|---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-12(2)18-14(8-9-17-18)11-16-10-13-4-6-15(19-3)7-5-13;/h4-9,12,16H,10-11H2,1-3H3;1H |
InChI Key |
KYXXICBQLKVEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazine Derivatives
The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-isopropyl-1H-pyrazole , a common precursor is 3-isopropyl-1H-pyrazole-5-carboxylic acid , formed by reacting hydrazine hydrate with acetylacetone in ethanol under reflux (70–80°C, 12 hours).
Reaction Conditions
| Reactant | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | 70–80°C | None | 78–85 |
| Acetylacetone |
This step achieves high regioselectivity for the 1-isopropyl substitution due to the steric bulk of the acetylacetone derivative.
Functionalization of the Pyrazole Ring
N-Alkylation for Isopropyl Substitution
The 1-isopropyl group is introduced via alkylation of the pyrazole nitrogen using isopropyl bromide or iodide. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C facilitates deprotonation, followed by slow addition of the alkylating agent. This method yields 1-isopropyl-1H-pyrazole with 90–95% purity after aqueous workup.
Optimized Alkylation Protocol
- Base : NaH (2.2 equiv)
- Solvent : THF, anhydrous
- Temperature : 0°C → room temperature
- Reaction Time : 4–6 hours
- Yield : 82–88%
Methanamine Linkage Installation
Reductive Amination Strategy
The methanamine bridge is constructed via reductive amination between 1-isopropyl-1H-pyrazole-5-carbaldehyde and 4-methoxybenzylamine . Sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5 (acetic acid buffer) facilitates imine formation and subsequent reduction.
Key Parameters
| Parameter | Value |
|---|---|
| Aldehyde:Amine Ratio | 1:1.2 |
| Reducing Agent | NaBH3CN (1.5 equiv) |
| Solvent | Methanol |
| Time | 24 hours |
| Yield | 75–80% |
This step avoids over-reduction of the pyrazole ring and ensures chemoselectivity for the secondary amine.
Introduction of the 4-Methoxybenzyl Group
Nucleophilic Substitution
The 4-methoxybenzyl group is introduced via SN2 reaction between N-(chloromethyl)-1-isopropyl-1H-pyrazole and 4-methoxybenzylamine in dimethylformamide (DMF). Potassium carbonate (K2CO3) acts as a base, with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.
Reaction Setup
- Substrate : N-(chloromethyl)-1-isopropyl-1H-pyrazole (1 equiv)
- Nucleophile : 4-methoxybenzylamine (1.1 equiv)
- Base : K2CO3 (3 equiv)
- Catalyst : TBAI (0.1 equiv)
- Solvent : DMF, anhydrous
- Temperature : 60°C, 8 hours
- Yield : 70–75%
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance mixing and heat transfer. For example, the alkylation step (Section 3.1) achieves 85% yield in a microreactor with a residence time of 10 minutes, compared to 6 hours in batch reactors.
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Micro-tubular |
| Flow Rate | 5 mL/min |
| Temperature | 25°C |
| Pressure | 2 bar |
Purification and Characterization
Chromatographic Techniques
Final purification uses flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). The compound exhibits the following spectroscopic properties:
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 1.45 (d, 6H, J = 6.8 Hz, isopropyl CH3), 3.80 (s, 3H, OCH3), 4.25 (s, 2H, CH2NH), 6.85–7.30 (m, 4H, aromatic).
- HRMS (ESI+) : m/z calculated for C16H22N3O [M+H]+: 272.1762, found: 272.1765.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated significant anticancer potential for pyrazole derivatives, including 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine. Research highlights include:
- Mechanisms of Action : The compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, similar pyrazole derivatives have shown effectiveness against breast and lung cancer cells by modulating cell cycle progression and promoting apoptotic pathways .
- Comparative Efficacy : In comparative studies, derivatives with similar structures exhibited varying degrees of cytotoxicity, with some compounds displaying IC50 values as low as 0.01 µM against MCF7 cancer cell lines .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's ability to interact with specific molecular targets may lead to the modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Breast Cancer Research : A study demonstrated that pyrazole derivatives could inhibit growth in MCF7 breast cancer cells, with IC50 values indicating potent anticancer activity .
- Inflammatory Disease Models : Investigations into anti-inflammatory properties have shown promise for pyrazole derivatives in reducing inflammatory markers in vitro, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences and similarities between the target compound and related molecules:
Key Observations:
- Pyrazole vs. Piperidine/Benzotriazole Cores : Unlike 8k and 6f, which replace pyrazole with piperidine-linked carboxamides, the target compound retains the pyrazole core, which is critical for interactions with biological targets like enzymes or receptors .
- Methoxybenzyl Group : Shared across all compounds, this group likely improves membrane permeability and stability .
Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to the fluorinated pyrazole in (logP ~2.2), influencing blood-brain barrier penetration.
- Solubility : The 4-methoxybenzyl group improves aqueous solubility relative to purely aromatic analogs like 48b .
- Stability : Pyrazole derivatives generally exhibit robust stability under physiological conditions, as seen in .
Biological Activity
The compound 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is part of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 294.33 g/mol
- CAS Number : 1856036-97-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate metabolic pathways, potentially leading to effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms by disrupting their metabolic processes.
- Anticancer Properties : Pyrazole derivatives have been extensively studied for their anticancer effects, with some showing significant cytotoxicity against cancer cell lines.
Antimicrobial Activity
Research has indicated that pyrazole derivatives possess notable antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial and fungal growth effectively. The specific compound may exhibit similar properties due to structural similarities with established antimicrobial agents.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds with a pyrazole core can induce apoptosis in cancer cells and inhibit cell proliferation. For example:
- Cell Line Studies : In one study, derivatives similar to this compound were tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated significant inhibition of cell growth with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may also exhibit neuroprotective effects. These compounds could potentially modulate neurotransmitter systems or exert antioxidant effects, thereby protecting neuronal cells from damage.
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Anticancer Efficacy : A study screened various pyrazole compounds for their cytotoxic effects against several cancer cell lines, reporting that certain derivatives exhibited IC₅₀ values as low as 0.07 µM in inhibiting NCI-H460 cells .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of related pyrazole compounds against bacterial strains, demonstrating significant inhibitory concentrations.
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might inhibit specific enzymes involved in cellular metabolism, leading to reduced viability of pathogens and cancer cells alike .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
